(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol
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Overview
Description
(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol is a natural product found in Agelas mauritiana with data available.
Scientific Research Applications
Conformational and Structural Studies
Conformational Analysis : Research by Kamada and Yamamoto (1980) focused on the conformations of similar naphthalene derivatives, highlighting their boat conformation due to steric repulsion between interior benzyl protons. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Kamada & Yamamoto, 1980).
Synthetic Pathways : Kinoshita et al. (2008) conducted chemoenzymatic synthesis of compounds related to (4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol, highlighting methods for synthesizing complex naphthalene derivatives (Kinoshita et al., 2008).
Biological and Pharmacological Applications
Antibacterial and Antifungal Activities : Patel and Patel (2017) synthesized and evaluated the antibacterial and antifungal activities of certain naphthalene derivatives, demonstrating their potential as antimicrobial agents (Patel & Patel, 2017).
Cytotoxic Evaluation for Cancer Treatment : El-Naggar et al. (2018) explored the synthesis of azocompounds containing naphthalene moieties and evaluated their cytotoxic effects, suggesting potential applications in cancer therapy (El-Naggar et al., 2018).
Chemical Synthesis and Characterization
Synthesis and Structural Analysis : Cannon et al. (1975) focused on the synthesis and crystal structure analysis of naphthalene derivatives, providing insights into their molecular structure (Cannon et al., 1975).
Synthetic Approaches : Nomura et al. (1974) developed synthetic routes for tetrahydronaphthylamines, closely related to the compound , showcasing the versatility of synthetic methods for such chemicals (Nomura et al., 1974).
properties
CAS RN |
114216-85-2 |
---|---|
Product Name |
(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol |
Molecular Formula |
C27H43N5O |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol |
InChI |
InChI=1S/C27H43N5O/c1-19(12-16-32-18-30-24-22(32)23(28-6)29-17-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17-18,20-21,33H,8-11,13-16H2,1-7H3/b19-12+,28-23?/t20-,21-,26+,27+/m1/s1 |
InChI Key |
YVDWEKJDGYJOJU-SCWOSNGDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CN3C=NC4=C3C(=NC)N=CN4C)/C)CCCC2(C)C)O |
SMILES |
CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=NC)N=CN4C)C)CCCC2(C)C)O |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=NC)N=CN4C)C)CCCC2(C)C)O |
synonyms |
agelasimine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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